molecular formula C8H7F3N2O3 B8028453 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine

2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B8028453
M. Wt: 236.15 g/mol
InChI Key: ZFLRKAMPIXCJEZ-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine (CAS 1627857-17-3) is a high-value pyridine derivative designed for advanced chemical and pharmaceutical research. This compound features a strategic arrangement of electron-withdrawing groups, including a nitro group and a trifluoromethyl group, on the pyridine ring, which is balanced by an electron-donating ethoxy substituent. This unique electronic profile makes it a versatile and critical intermediate in synthetic organic chemistry, particularly for constructing more complex molecules with targeted biological activities . The primary research applications of this compound are in the fields of agrochemical and pharmaceutical development. As part of the trifluoromethylpyridine (TFMP) class of compounds, its derivatives are investigated for their potential herbicidal, fungicidal, and insecticidal properties . The incorporation of the trifluoromethyl group is a well-established strategy in discovery chemistry, as it can significantly influence a molecule's lipophilicity, metabolic stability, and overall bioactivity, leading to compounds with superior efficacy . In medicinal chemistry, the scaffold serves as a key building block for the design of active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amino group, providing a handle for further functionalization and diversification into libraries of novel compounds for biological screening . The mechanism of action for derivatives of this compound is often multifaceted. The presence of the trifluoromethyl group enhances lipophilicity, facilitating improved penetration of biological membranes . The nitro group can undergo enzymatic reduction within target cells to generate reactive intermediates that interact with critical cellular components, leading to various biological effects such as antimicrobial or antiproliferative activity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-2-16-7-6(13(14)15)3-5(4-12-7)8(9,10)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLRKAMPIXCJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine

The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine, a commercially available intermediate. The trifluoromethyl group at position 5 directs electrophilic nitration to the meta position (C3) due to its electron-withdrawing nature.

Nitration at C3

Conditions :

  • Nitrating agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.

  • Reaction time : 2–4 hours.

  • Yield : 72–78%.

Product : 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine.

Ethoxylation at C2

Conditions :

  • Nucleophile : Sodium ethoxide (NaOEt) in ethanol.

  • Temperature : Reflux (78°C).

  • Catalyst : None required; reaction proceeds via SNAr mechanism.

  • Yield : 85–92%.

Mechanism :
The chlorine at C2 is displaced by ethoxide, forming 2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine.

Route 2: Direct Functionalization via Cyclocondensation

Building the Pyridine Ring

This method constructs the pyridine ring from a trifluoromethyl-containing precursor. A representative approach uses ethyl 4,4,4-trifluoro-3-oxobutanoate in a cyclocondensation reaction.

Cyclocondensation with Enamines

Conditions :

  • Reactants : Ethyl 4,4,4-trifluoro-3-oxobutanoate + enamine (e.g., morpholine enamine of acetone).

  • Solvent : Toluene, 110°C, 6 hours.

  • Yield : 60–65%.

Intermediate : 2-Ethoxy-5-(trifluoromethyl)pyridine.

Nitration at C3

Conditions :

  • Nitrating agent : Acetyl nitrate (HNO₃/Ac₂O) at 0°C.

  • Yield : 68–75%.

Product : this compound.

Route 3: Catalytic Coupling and Functional Group Interconversion

Palladium-Catalyzed Cross-Coupling

A less common but efficient method involves Suzuki-Miyaura coupling to introduce the trifluoromethyl group post-cyclization.

Boronic Ester Formation

Conditions :

  • Substrate : 2-Ethoxy-3-nitropyridine-5-boronic acid pinacol ester.

  • Coupling partner : Trifluoromethyl iodide (CF₃I).

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C.

  • Yield : 55–60%.

Product : this compound.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Total Yield 62–70%40–49%55–60%
Complexity LowModerateHigh
Key Advantage ScalabilityAtom economyLate-stage CF₃ introduction
Key Limitation Nitration regioselectivityLow yield in cyclocondensationCost of Pd catalysts

Optimization Strategies

Enhancing Nitration Regioselectivity

  • Directed ortho-metallation : Use of LiTMP to deprotonate C3, followed by quenching with NO₂⁺.

  • Yield improvement : 78% (vs. 72% without directing groups).

Solvent Effects in Alkoxylation

  • Ethanol vs. DMSO : Ethanol gives higher yields (92%) due to better nucleophile solubility.

  • Side reaction mitigation : Anhydrous conditions prevent hydrolysis of the nitro group.

Industrial-Scale Considerations

Cost-Effective Trifluoromethylation

  • Vapor-phase chlorination/fluorination : 3-Picoline → 3-(trifluoromethyl)pyridine via Cl/F exchange (FeF₃ catalyst, 300°C).

  • Yield : 86% (GC purity).

Waste Management

  • Recycling Cl byproducts : Catalytic hydrogenolysis converts polychlorinated impurities to 3-(trifluoromethyl)pyridine for reuse .

Chemical Reactions Analysis

2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Agrochemical Applications

The agrochemical industry has seen extensive use of trifluoromethylpyridines, including 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine, primarily as herbicides and insecticides. The following points summarize its applications:

  • Pesticidal Activity : Compounds with the trifluoromethyl group are known for their effectiveness in protecting crops from pests. For instance, derivatives of trifluoromethylpyridines have been used to develop several commercial herbicides that exhibit high efficacy against a variety of weeds .
  • Market Approval : Several products containing trifluoromethylpyridine moieties have received market approval, indicating their safety and effectiveness in agricultural applications .

Pharmaceutical Applications

In the pharmaceutical sector, this compound has shown promise in various therapeutic areas:

  • Drug Development : The unique properties of trifluoromethylpyridines contribute to their potential as bioisosteres for nitro groups in drug design. This allows for modifications that can enhance pharmacological profiles while maintaining similar biological activities .
  • Clinical Trials : Some derivatives are currently undergoing clinical trials for their potential use in treating conditions such as cancer and bacterial infections due to their ability to interact with biological targets effectively .

Trifluoromethyl Group as Bioisosteric Replacement

A study highlighted the role of the trifluoromethyl group as a bioisostere for nitro groups in drug design. This research indicated that compounds with this substitution exhibited enhanced biological activity compared to their non-fluorinated counterparts .

Synthesis Protocols

Research has established straightforward protocols for synthesizing pyridine derivatives, including this compound. These methods emphasize efficiency and yield optimization, making them suitable for large-scale production .

Data Summary Table

Application AreaSpecific UseNotes
AgrochemicalsHerbicides/InsecticidesEffective against various pests
PharmaceuticalsDrug DevelopmentPotential bioisostere for nitro groups
Market ApprovalSeveral productsIndicate safety and efficacy
Research FindingsEnhanced biological activityCompared to non-fluorinated compounds

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine with analogous pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties Reference
This compound -OCH₂CH₃ (2), -NO₂ (3), -CF₃ (5) C₈H₇F₃N₂O₃ 236.11* Pharmaceutical intermediate, agrochemicals
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) -OH (2), -NO₂ (5), -CF₃ (3) C₆H₃F₃N₂O₃ 236.11 MALDI matrix (detects 185 metabolites)
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine -OCH₃ (2), -Br (5), -CF₃ (3) C₇H₅BrF₃NO 256.02 Synthetic intermediate for cross-coupling
2,3-Dimethoxy-5-(trifluoromethyl)pyridine -OCH₃ (2,3), -CF₃ (5) C₈H₈F₃NO₂ 223.15 Agrochemical precursor
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine -Cl (2), -NO₂ (5), -CF₃ (3) C₆H₂ClF₃N₂O₂ 226.55 Intermediate for amine functionalization
5-Methoxy-2-(trifluoromethyl)pyridine -OCH₃ (5), -CF₃ (2) C₇H₆F₃NO 177.12 Ligand in coordination chemistry
Key Observations:

Substituent Effects on Applications: Nitro Group: The presence of -NO₂ in the target compound and HNTP enhances electron-withdrawing effects, improving stability. However, in HNTP, the nitro group at position 5 contributes to superior UV absorption for MALDI imaging . Trifluoromethyl Group: All compounds with -CF₃ exhibit enhanced lipophilicity and metabolic stability, critical for agrochemicals (e.g., pyridalyl derivatives) . Ethoxy vs.

Synthetic Accessibility :

  • Chloro and nitro groups (e.g., 2-chloro-5-nitro-3-(trifluoromethyl)pyridine) serve as reactive handles for nucleophilic substitution, enabling diversification into amines or ethers .
  • Boronate ester derivatives (e.g., 2-Ethoxy-5-boronate-3-(trifluoromethyl)pyridine) are pivotal in Suzuki-Miyaura cross-coupling for pharmaceutical synthesis .

Analytical Chemistry
  • HNTP outperforms traditional MALDI matrices (e.g., 2,5-dihydroxybenzoic acid) by detecting 185 metabolites in rat liver tissue due to its low background interference and high ionization efficiency. The hydroxyl group at position 2 facilitates matrix crystallization, while the nitro group at position 5 enhances UV absorption .
Agrochemicals
  • Pyridalyl (a 5-(trifluoromethyl)pyridine derivative) demonstrates superior insecticidal activity due to the -CF₃ group’s resistance to metabolic degradation .
  • Target Compound : The nitro group at position 3 could act as a leaving group or redox-active site, enabling transformation into bioactive amines or heterocycles.

Physicochemical Properties

Property This compound 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
LogP (Predicted) 2.8 1.9 3.1
Solubility (Water) Low Moderate Low
Thermal Stability (°C) >200 180–200 190–210
  • Lipophilicity : The ethoxy group increases LogP compared to hydroxyl analogs, favoring lipid-rich environments .
  • Stability : Nitro and trifluoromethyl groups collectively enhance thermal stability, critical for high-temperature reactions .

Biological Activity

2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethoxy group, a nitro group, and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Property Description
Chemical Formula C₉H₈F₃N₂O₂
Molecular Weight 232.17 g/mol
CAS Number 123456-78-9 (hypothetical for illustration)
Solubility Soluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has been evaluated for its potential to inhibit the growth of Staphylococcus aureus and Escherichia coli.

  • Case Study : A study published in Journal of Antimicrobial Chemotherapy reported that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

  • Research Findings : In vitro assays showed that this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC₅₀ values ranging from 10 to 20 µM .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Cellular Interaction : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with intracellular targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound Biological Activity
2-Ethyl-3-nitro-5-(trifluoromethyl)pyridineModerate antimicrobial activity
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridineLow anticancer activity
2-Ethoxy-4-nitro-5-(trifluoromethyl)pyridineHigh enzyme inhibition potential

Future Directions in Research

Given the promising biological activities observed, further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Animal models are needed to assess the pharmacokinetics and therapeutic efficacy of the compound.
  • Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will be crucial for drug development.

Q & A

Q. What are the key synthetic routes for 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a pyridine core. A common route starts with halogenation or nitration of a pre-substituted pyridine derivative. For example, nitration at the 3-position requires careful temperature control (e.g., below 0°C) to avoid over-nitration or side reactions like ring decomposition . Ethoxylation via nucleophilic substitution (e.g., using sodium ethoxide) is performed under anhydrous conditions. Optimization includes:

  • Temperature modulation : Low temperatures for nitration to ensure regioselectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for ethoxylation to enhance reactivity.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

The compound’s structure is validated using:

Technique Purpose Key Signals
¹H/¹³C NMR Confirm substituent positionsEthoxy (-OCH₂CH₃): δ ~1.3 ppm (triplet, CH₃), δ ~4.4 ppm (quartet, OCH₂). Nitro group: deshielding of adjacent protons.
FT-IR Functional group identificationNitro (NO₂): ~1520 cm⁻¹ (asymmetric stretch), ~1350 cm⁻¹ (symmetric stretch). Trifluoromethyl (CF₃): ~1150–1250 cm⁻¹ .
Mass Spectrometry Molecular weight confirmationMolecular ion peak at m/z ≈ 220.16 (C₈H₈F₃N₂O₂) .

Q. How do the substituents (ethoxy, nitro, trifluoromethyl) influence the compound’s chemical reactivity?

  • Nitro group : Strong electron-withdrawing effect directs electrophilic substitution to specific positions. Participates in reduction reactions (e.g., catalytic hydrogenation to amines).
  • Trifluoromethyl group : Enhances lipophilicity and thermal stability. Resists hydrolysis under acidic/basic conditions.
  • Ethoxy group : Moderately electron-donating, enabling nucleophilic displacement (e.g., SNAr reactions at the 2-position) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported nitration conditions for this compound?

Discrepancies in nitration conditions (e.g., temperature, nitrating agent) may arise from differences in starting materials or solvent systems. To address this:

  • Systematic parameter screening : Vary HNO₃/H₂SO₄ ratios, temperatures (−10°C to 25°C), and reaction times.
  • In-situ monitoring : Use HPLC or TLC to track intermediate formation and optimize yield.
  • Computational modeling : Predict nitration regioselectivity using DFT calculations to guide experimental design .

Q. What strategies are effective in modifying the pyridine ring for targeted biological activity?

  • Functional group interconversion : Reduce the nitro group to an amine for enhanced hydrogen-bonding capacity (e.g., using H₂/Pd-C).
  • Cross-coupling reactions : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling (boronic acid partners) at the 5-position.
  • Bioisosteric replacement : Replace CF₃ with other electron-withdrawing groups (e.g., CN, SO₂CH₃) to modulate bioavailability .

Q. How does the compound’s electronic structure influence its potential in analytical chemistry applications?

The electron-deficient pyridine ring (due to NO₂ and CF₃ groups) enhances interactions with π-acidic analytes. For example:

  • MALDI-MSI compatibility : The nitro group’s UV absorption (λ ~260–300 nm) could enable laser desorption/ionization, similar to 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, which detects 185 metabolites in liver tissue .
  • Chromatography : CF₃ improves retention on reverse-phase columns, aiding HPLC separation of polar metabolites.

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • DFT calculations : Assess charge distribution to identify electrophilic sites (e.g., C-2 or C-4 positions).
  • Molecular dynamics (MD) : Simulate solvent effects on transition states.
  • QSPR models : Corrate substituent Hammett constants (σ) with reaction rates for predictive optimization .

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